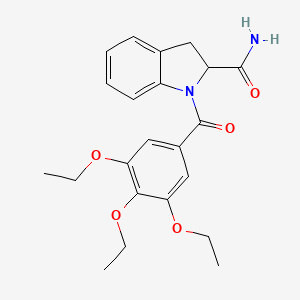
Phényl 4-(2-pyridyl)pipérazinylcétone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(2-pyridyl)piperazinyl ketone is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol . It is characterized by the presence of a phenyl group, a pyridyl group, and a piperazinyl ketone moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Applications De Recherche Scientifique
Phenyl 4-(2-pyridyl)piperazinyl ketone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Target of Action
Phenyl 4-(2-pyridyl)piperazinyl ketone is a type of piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
Biochemical Pathways
Piperazine derivatives often influence pathways involving neurotransmitters like serotonin and dopamine .
Pharmacokinetics
Piperazine derivatives, in general, can have varied ADME properties depending on their specific chemical structure .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of many drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-(2-pyridyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for phenyl 4-(2-pyridyl)piperazinyl ketone are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Phenyl 4-(2-pyridyl)piperazinyl ketone can be compared with other similar compounds, such as:
Phenyl 2-pyridyl ketoxime: This compound has a similar structure but contains an oxime group instead of a piperazinyl ketone.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.
The uniqueness of phenyl 4-(2-pyridyl)piperazinyl ketone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
phenyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMPXGYBRIUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)

![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/new.no-structure.jpg)
![2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2354468.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2354473.png)
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
